N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C24H29N5O4 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C24H29N5O4/c1-31-20-4-3-17(15-21(20)32-2)16-29-13-9-19(10-14-29)26-22(30)5-6-23-27-24(28-33-23)18-7-11-25-12-8-18/h3-4,7-8,11-12,15,19H,5-6,9-10,13-14,16H2,1-2H3,(H,26,30) |
InChI Key |
QQIHGCVOIJMJAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole intermediates. The piperidine ring can be synthesized through a series of reactions involving the reduction of pyridine derivatives. The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide: shares similarities with other piperidine and oxadiazole derivatives.
Piperidine derivatives: Known for their pharmacological activities, including analgesic and antipsychotic effects.
Oxadiazole derivatives: Studied for their antimicrobial and anticancer properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including antimicrobial, antitumor, and neuroprotective properties.
Chemical Structure and Synthesis
The compound features a complex structure consisting of a piperidine ring substituted with a 3,4-dimethoxybenzyl group and an oxadiazole moiety linked to a pyridine ring. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple synthetic steps that integrate the piperidine and oxadiazole functionalities. While specific synthesis routes may vary, they generally include the following stages:
- Formation of the Piperidine Ring : Utilizing standard piperidine synthesis techniques.
- Introduction of the Dimethoxybenzyl Group : This is achieved through substitution reactions.
- Oxadiazole Formation : The oxadiazole ring is formed via cyclization reactions involving suitable precursors.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. For instance:
- A study highlighted that compounds containing the 1,3,4-oxadiazole ring demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
- The compound's structural features may enhance its interaction with bacterial targets, leading to increased efficacy.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| 1,3,4-Oxadiazole Derivatives | Antifungal | Candida spp., Aspergillus spp. |
Antitumor Activity
The compound has also been evaluated for its antitumor potential:
- Studies have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation .
- Molecular docking studies suggest strong binding affinities to targets such as thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells.
Neuroprotective Effects
Emerging research points towards neuroprotective activities associated with compounds similar to this compound:
- Compounds with piperidine and oxadiazole moieties have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Case Study 1: Antimicrobial Screening
In a study conducted by Dhumal et al. (2016), various 1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial activity. The most potent compounds exhibited significant inhibition against Mycobacterium bovis BCG in both active and dormant states.
Case Study 2: Antitumor Research
Research published in PMC demonstrated that specific oxadiazole derivatives exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase inhibitors. These findings suggest potential applications in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
